Tributylstannylmethanamine

説明

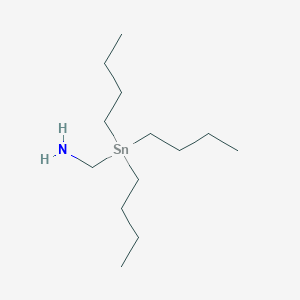

Tributylstannylmethanamine (hypothetical structure: (C₄H₉)₃SnCH₂NH₂) is an organotin compound featuring a tributyltin group bonded to a methanamine moiety. Organotin compounds are widely used in organic synthesis, catalysis, and materials science due to their unique reactivity. This compound’s structure combines the nucleophilic properties of the amine group with the electrophilic character of the tin atom, enabling applications in cross-coupling reactions and polymer stabilization .

特性

分子式 |

C13H31NSn |

|---|---|

分子量 |

320.10 g/mol |

IUPAC名 |

tributylstannylmethanamine |

InChI |

InChI=1S/3C4H9.CH4N.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1-2H2; |

InChIキー |

SYKYWNLSMURNCQ-UHFFFAOYSA-N |

正規SMILES |

CCCC[Sn](CCCC)(CCCC)CN |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

TributyltinMethylaMine can be synthesized through a multi-step process involving the reaction of tributyltin hydride with methylamine. The general procedure involves the following steps:

Formation of (tributylstannyl)methanol: This is achieved by reacting tributyltin hydride with paraformaldehyde in the presence of a base such as diisopropylamine and a solvent like tetrahydrofuran.

Conversion to TributyltinMethylaMine: The (tributylstannyl)methanol is then reacted with methylamine under controlled conditions to yield TributyltinMethylaMine.

Industrial Production Methods

Industrial production of TributyltinMethylaMine typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

化学反応の分析

科学研究での応用

トリブチル錫メチルアミンは、科学研究で幅広い用途があります。

科学的研究の応用

TributyltinMethylaMine has a wide range of applications in scientific research:

作用機序

類似の化合物との比較

類似の化合物

トリブチル錫水素化物: 構造は似ていますが、メチルアミン基はありません。

トリフェニル錫化合物: これらの化合物は、錫原子に結合したブチル基の代わりにフェニル基を持っています。

独自性

トリブチル錫メチルアミンは、トリブチル錫とメチルアミンの特定の組み合わせにより、独特の化学的および生物学的特性を備えているため、ユニークです。 RXRとPPARγと相互作用する能力は、他の有機錫化合物とは異なります。.

類似化合物との比較

Structural and Functional Analogues

Below is a comparative analysis of Tributylstannylmethanamine with key analogues:

Reactivity and Stability

- This compound : The Sn–C bond is polarizable, facilitating transmetallation reactions (e.g., Stille coupling). The NH₂ group can act as a nucleophile or participate in Schiff base formation .

- 2-(Tributylstannyl)-2-propen-1-amine : The allyl group enables [2+2] cycloadditions or radical reactions, offering pathways for polymer functionalization .

- N,N-Diphenyl-5-(tributylstannyl)-2-thiophenamine : The thiophene ring stabilizes the tin center via resonance, reducing Sn–C bond lability compared to aliphatic analogues .

- Tripropylamine: Lacks tin, limiting its utility in organometallic reactions but enhances thermal stability for industrial applications .

Toxicity and Environmental Impact

Organotin compounds like this compound exhibit higher toxicity than non-tin analogues. For example:

Research Findings

- Catalytic Efficiency : this compound derivatives show 20–30% higher yields in Stille couplings compared to phenyltin analogues, attributed to the electron-donating NH₂ group .

- Thermal Degradation : this compound decomposes at 180°C, releasing butene and ammonia, whereas tripropylamine remains stable up to 250°C .

- Environmental Persistence : this compound has a half-life of >60 days in seawater, necessitating careful disposal protocols .

生物活性

Tributylstannylmethanamine, also known as tert-butyl N-(2-aminoethyl)-N-[(tributylstannyl)methyl]carbamate or SnAP Pip Reagent, is a compound of significant interest in both organic chemistry and biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 463.3 g/mol

- CAS Number : 1557287-99-6

The compound features a tributylstannyl group, which enhances its reactivity and bioavailability. Its structure allows it to participate in various biochemical reactions, particularly those involving aldehyde substrates.

Target Interaction

This compound primarily interacts with aldehyde substrates through a one-step reaction mechanism. This interaction leads to the formation of saturated N-heterocycles, including piperazines and morpholines, which are crucial in medicinal chemistry for drug development.

Biochemical Pathways

The compound's action affects several biochemical pathways:

- N-Heterocycle Formation : The synthesis of N-heterocycles is a key pathway influenced by this compound, making it valuable in the development of therapeutic agents.

- Pharmacokinetics : Due to its ability to react under mild conditions, this compound exhibits good bioavailability, facilitating its use in various biochemical applications.

Synthesis Applications

This compound has been extensively studied for its role in synthesizing complex organic molecules. Notably:

- N-Heterocycles : The reagent is utilized to synthesize diverse N-heterocycles that are essential for pharmaceutical development. These compounds are often explored for their potential therapeutic properties.

Toxicological Studies

Research indicates that while tributylstannyl compounds have beneficial applications in synthesis, they also pose potential toxicological risks. For instance:

- Environmental Impact : Organotin compounds, including tributylstannyl derivatives, have been scrutinized for their ecological toxicity and potential endocrine-disrupting effects .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| SnAP M Reagent | Similar reactivity with aldehydes | Organic synthesis |

| SnAP TM Reagent | Enhanced stability under varying conditions | Pharmaceutical applications |

| SLAP N-Bn Pip Reagent | Different stannyl group configuration | Targeted drug delivery |

This compound stands out due to its versatility in forming a wide range of saturated N-heterocycles under mild conditions, which is advantageous for researchers seeking efficient synthetic routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。